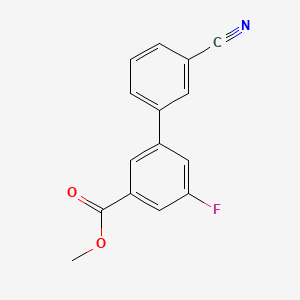

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate

説明

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate (CAS: 1365272-83-8) is a fluorinated benzoate ester derivative featuring a 3-cyanophenyl substituent at the 3-position and a fluorine atom at the 5-position of the benzoate ring. Its molecular formula is C₁₅H₉FNO₂, with a molecular weight of 257.24 g/mol (calculated). The compound is commercially available with a purity of 98% (HPLC) and is cataloged under MFCD21609624 . This structure combines electron-withdrawing groups (cyano and fluoro), which influence its electronic properties, solubility, and reactivity. Such derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or bioactive molecules where fluorine enhances metabolic stability and bioavailability .

特性

IUPAC Name |

methyl 3-(3-cyanophenyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-3-10(5-11)9-17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYKDAREMLMUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742925 | |

| Record name | Methyl 3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-83-8 | |

| Record name | Methyl 3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate typically involves the esterification of 3-(3-cyanophenyl)-5-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3-(3-cyanophenyl)-5-fluorobenzoic acid and methanol.

Reduction: 3-(3-aminophenyl)-5-fluorobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Structure and Characteristics

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is characterized by:

- A methyl ester group, which enhances its solubility in organic solvents.

- A cyanophenyl group that can participate in various chemical reactions.

- A fluorine atom , which influences the compound's electronic properties and reactivity.

Organic Synthesis

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for:

- Nucleophilic substitutions where the fluorine can be replaced with various nucleophiles.

- Formation of derivatives through oxidation and reduction reactions.

Medicinal Chemistry

The compound is being explored for its potential biological activities:

- Pharmacophore Development : Its structure may facilitate the design of new drugs targeting specific biological pathways.

- Biological Activity Studies : Research indicates that compounds with similar structures exhibit interactions with biological targets, such as enzymes or receptors involved in diseases like cancer and neurological disorders.

Material Science

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is also investigated for its utility in developing specialty chemicals:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Dyes and Pigments : The compound's unique color properties may find applications in producing dyes or pigments for various industries.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate demonstrated its utility as a precursor for creating biologically active compounds. The derivatives were tested for their binding affinities to serotonin and dopamine receptors, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Polymer Applications

Research conducted on incorporating Methyl 3-(3-cyanophenyl)-5-fluorobenzoate into polymer formulations showed enhanced mechanical properties and thermal stability compared to traditional polymers. This application highlights the compound's potential role in advancing material science .

作用機序

The mechanism of action of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate can be elucidated through comparison with analogous compounds. Key differences in substituent positions, halogenation, and functional groups significantly impact physicochemical properties and applications.

Positional Isomers of Cyano-Substituted Fluorobenzoates

highlights three positional isomers of methyl fluorobenzoates with cyano-substituted phenyl groups:

Purity: 97% .

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate (CAS: 1365271-88-0): Para-cyano substitution creates a linear electronic effect across the phenyl ring, altering dipole moments and solubility. Purity: 96% .

Target Compound (Meta-cyano): The meta-cyano group balances electronic effects, offering intermediate polarity and steric bulk, which may favor specific binding interactions in medicinal chemistry applications .

Table 1: Comparison of Cyano-Substituted Fluorobenzoate Isomers

| Compound Name | Substituent Position | CAS Number | Purity | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Methyl 3-(2-cyanophenyl)-5-fluorobenzoate | Ortho-cyano | 1352318-48-9 | 97% | 257.24 | Higher reactivity due to proximity of substituents |

| Methyl 3-(3-cyanophenyl)-5-fluorobenzoate | Meta-cyano | 1365272-83-8 | 98% | 257.24 | Balanced electronic effects for drug intermediates |

| Methyl 3-(4-cyanophenyl)-5-fluorobenzoate | Para-cyano | 1365271-88-0 | 96% | 257.24 | Enhanced dipole moment for crystallinity |

Halogenated Analogs

- Methyl 3-chloro-2-cyano-5-fluorobenzoate (CAS: 1805561-21-0): Incorporates chlorine at the 3-position and cyano at the 2-position. Molecular weight: 213.6 g/mol (C₉H₅ClFNO₂). The chlorine atom increases lipophilicity and may enhance binding to hydrophobic enzyme pockets. However, the smaller structure limits steric bulk compared to the target compound .

- Methyl 3-(chloromethyl)-5-fluorobenzoate (CID: 72214779): Features a reactive chloromethyl group (C₉H₈ClFO₂). The chloromethyl substituent enables facile functionalization (e.g., nucleophilic substitution), making it a versatile intermediate for further derivatization .

Functional Group Variants

- The hydroxyl group improves aqueous solubility but reduces stability under acidic conditions .

- Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1): Replaces fluorine with an amino group (C₁₀H₉N₂O₂). The amino group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering acidity (pKa) and reactivity in coupling reactions .

生物活性

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate possesses a unique chemical structure characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : 273.29 g/mol

- Functional Groups : Methyl ester, cyano group, and fluorine atom attached to a phenyl ring.

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of methyl 3-(3-cyanophenyl)-5-fluorobenzoate is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to certain receptors, modulating their activity and influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research indicates that methyl 3-(3-cyanophenyl)-5-fluorobenzoate exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation in experimental models.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Reduces inflammation in vivo |

Case Studies

-

Anticancer Study :

A study investigated the effects of methyl 3-(3-cyanophenyl)-5-fluorobenzoate on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and changes in Bcl-2 family protein expression, suggesting a mechanism involving mitochondrial pathways of apoptosis . -

Antimicrobial Activity :

In a separate study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Research Findings

Recent research has focused on synthesizing derivatives of methyl 3-(3-cyanophenyl)-5-fluorobenzoate to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity towards specific biological targets. Notably, fluorinated derivatives often exhibit enhanced binding affinity due to increased hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。